molecular formula C17H21NO5S B555588 Benzyl 2-aminopropanoate 4-methylbenzenesulfonate CAS No. 46229-47-4

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Cat. No. B555588
CAS RN: 46229-47-4
M. Wt: 351.4 g/mol
InChI Key: NWOPHJSSBMABBD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is 1S/C10H13NO2.C7H8O3S/c11-7-6-10 (12)13-8-9-4-2-1-3-5-9;1-6-2-4-7 (5-3-6)11 (8,9)10/h1-5H,6-8,11H2;2-5H,1H3, (H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is a solid at room temperature . It’s stored in an inert atmosphere and at freezer temperatures .

Scientific Research Applications

Chemical Structure and Properties

  • Benzyl 2-aminopropanoate 4-methylbenzenesulfonate has been studied for its crystal structure, revealing important insights into its chemical properties. For example, the study by Babu et al. (2014) focused on the asymmetric unit of a related compound, where cations are protonated at their pyridine N atoms, and the sulfonate anions interact with the protonated N atoms and amino groups via hydrogen bonds, forming specific ring motifs and chains in the crystal structure (Babu et al., 2014).

Reactivity and Synthesis

  • The reactivity of similar compounds towards different classes of nucleophiles has been systematically studied. Forcellini et al. (2015) explored the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate with various nucleophiles, providing insights into the substitution reactions and yields for related compounds (Forcellini et al., 2015).

Environmental and Industrial Applications

  • The use of benzene- and naphthalenesulfonates, including 4-methylbenzenesulfonate, in various industries has been extensively researched. Alonso et al. (1999) developed a method for enriching these compounds from industrial wastewaters, indicating their widespread use in the chemical, pharmaceutical, and textile industries (Alonso et al., 1999).

Potential in Lubricating Oils

  • Compounds similar to Benzyl 2-aminopropanoate 4-methylbenzenesulfonate have been evaluated as antioxidants and corrosion inhibitors for lubricating oils. Habib et al. (2014) synthesized and evaluated new quinazolones, including 4-methylbenzenesulfonate derivatives, for their effectiveness in enhancing the quality of lubricating oils (Habib et al., 2014).

Catalysis and Synthesis

  • The synthesis and catalysis involving derivatives of 4-methylbenzenesulfonate have been an area of interest. For instance, the work by Yang et al. (2014) on the catalytic amination of N-acyliminium species using 4-methylbenzenesulfonic acid highlights the potential applications of these compounds in creating valuable chemical products (Yang et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

benzyl 2-aminopropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOPHJSSBMABBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956804
Record name 4-Methylbenzene-1-sulfonic acid--benzyl alaninate (1/1)
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

CAS RN

35386-78-8, 42854-62-6
Record name Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
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Record name O-Benzyl-DL-alanine toluene-p-sulphonate
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Record name O-Benzyl-L-alanine toluene-p-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzene-1-sulfonic acid--benzyl alaninate (1/1)
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Record name O-benzyl-L-alanine toluene-p-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Nesane - 2020 - univendspace.univen.ac.za
In this study, carboxylic acid and two ionic liquids-based amino esters were used as corrosion inhibitors for aluminium and mild steel. These compounds were selected because they …
Number of citations: 1 univendspace.univen.ac.za

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